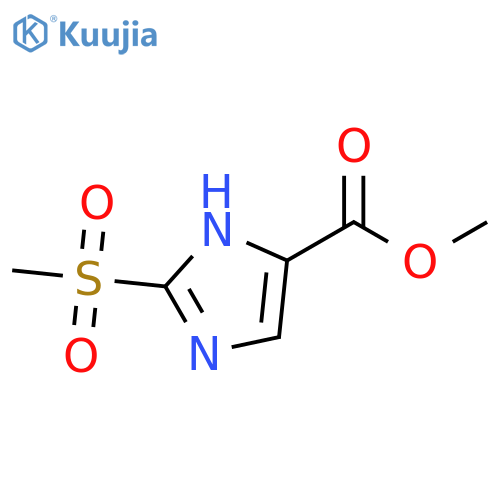

Cas no 701293-10-9 (1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester)

1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester

- 1H-Imidazole-5-carboxylic acid, 2-(methylsulfonyl)-, methyl ester

-

- インチ: 1S/C6H8N2O4S/c1-12-5(9)4-3-7-6(8-4)13(2,10)11/h3H,1-2H3,(H,7,8)

- InChIKey: SLXIDUZEANKQOI-UHFFFAOYSA-N

- ほほえんだ: C1(S(C)(=O)=O)NC(C(OC)=O)=CN=1

計算された属性

- せいみつぶんしりょう: 204.02054

じっけんとくせい

- 密度みつど: 1.451±0.06 g/cm3(Predicted)

- ふってん: 415.9±37.0 °C(Predicted)

- PSA: 89.12

- 酸性度係数(pKa): 6.79±0.10(Predicted)

1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0293F8-250mg |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 250mg |

$503.00 | 2025-02-17 | |

| 1PlusChem | 1P02936W-250mg |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 250mg |

2024-04-21 | ||

| Aaron | AR0293F8-500mg |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 500mg |

$776.00 | 2025-02-17 | |

| Aaron | AR0293F8-5g |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 5g |

$2814.00 | 2025-02-17 | |

| Aaron | AR0293F8-100mg |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 100mg |

$357.00 | 2025-02-17 | |

| 1PlusChem | 1P02936W-100mg |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 100mg |

2024-04-21 | ||

| 1PlusChem | 1P02936W-10g |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 10g |

2024-04-21 | ||

| 1PlusChem | 1P02936W-1g |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 1g |

2024-04-21 | ||

| Aaron | AR0293F8-1g |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 1g |

$987.00 | 2025-02-17 | |

| Aaron | AR0293F8-50mg |

methyl2-methanesulfonyl-1H-imidazole-4-carboxylate |

701293-10-9 | 95% | 50mg |

$248.00 | 2025-02-17 |

1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl esterに関する追加情報

Introduction to 1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester (CAS No. 701293-10-9)

1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester (CAS No. 701293-10-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate, has garnered attention due to its unique chemical structure and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research findings.

Chemical Properties: 1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester is a white crystalline solid with a molecular formula of C7H9N2O4S and a molecular weight of 207.22 g/mol. The compound exhibits good solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO). Its imidazole ring and methyl sulfonyl group contribute to its unique chemical reactivity and biological properties. The presence of the methyl ester group makes it an excellent substrate for various chemical transformations, including hydrolysis to the corresponding carboxylic acid and further derivatization.

Synthesis Methods: The synthesis of Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate can be achieved through several routes. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Subsequently, the methyl ester is treated with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methyl sulfonyl group. Another approach involves the condensation of 4-methylimidazole with methanesulfonyl chloride followed by esterification with methanol. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.

Biological Activities: Recent studies have highlighted the potential biological activities of Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate. One notable application is its use as a lead compound in the development of anti-inflammatory drugs. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been investigated for its potential as an antiviral agent against various viral infections, including influenza and herpes simplex virus (HSV).

Pharmacological Studies: In vitro studies have demonstrated that Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate possesses potent antiproliferative activity against several cancer cell lines, including breast cancer, colon cancer, and leukemia. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis. Furthermore, preclinical studies in animal models have shown promising results in reducing tumor growth and improving survival rates. These findings suggest that this compound has potential as a novel therapeutic agent for cancer treatment.

Clinical Trials: While clinical trials are still in their early stages, preliminary data from phase I trials have shown that Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate is well-tolerated by patients with minimal side effects. The compound has demonstrated promising efficacy in reducing tumor burden and improving quality of life in patients with advanced solid tumors. Ongoing clinical trials aim to further evaluate its safety and efficacy in larger patient populations.

Current Research Trends: Current research on Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs to enhance its bioavailability and reduce toxicity. Additionally, efforts are being made to identify synergistic combinations with other anticancer agents to improve treatment outcomes. Recent studies have also explored its potential as a radiosensitizer to enhance the effectiveness of radiation therapy.

Safety Considerations: As with any new chemical entity, safety considerations are paramount in the development and use of Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate. Preclinical toxicology studies have shown that this compound has a favorable safety profile at therapeutic doses. However, ongoing monitoring is necessary to ensure long-term safety and efficacy. Researchers are also investigating potential drug-drug interactions to optimize dosing regimens and minimize adverse effects.

Conclusion: In conclusion, Methyl 2-(methylsulfonyl)-1H-imidazole-4-carboxylate (CAS No. 701293-10-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for innovative treatments in various diseases.

701293-10-9 (1H-Imidazole-4-carboxylic acid, 2-(methylsulfonyl)-, methyl ester) 関連製品

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)

- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)

- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)

- 2580239-57-0(Tert-butyl 3-amino-3-(difluoromethyl)pentanoate)

- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)

- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)

- 1020502-17-3(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)